Regioisomeric Identity: 4-Phenylpyrrolidine vs. 5-Phenyloxadiazole Substitution Pattern
The target compound positions the phenyl substituent at the pyrrolidine 4-position, while its closest commercially catalogued regioisomer—Furan-2-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone (CAS 2034416-13-0)—places the phenyl at the oxadiazole 5-position . Both compounds share the same molecular formula C₁₇H₁₅N₃O₃ and molecular weight 309.32 g/mol but possess distinct InChI Keys (LVXJYCSSZRZAES-UHFFFAOYSA-N vs. VAAGZHBGLONVID-UHFFFAOYSA-N), confirming non-identical connectivity . In published 1,2,4-oxadiazole/pyrrolidine antibacterial hybrids, shifting the substituent regiochemistry on the oxadiazole ring alters DNA gyrase IC₅₀ from 120 nM (compound 16) to 270 nM (compound 21), a 2.25-fold change, while MIC against S. aureus varies from 24 ng/mL to >100 ng/mL [1]. No published biological activity data exist for either regioisomer, making the structural distinction the primary differentiator for procurement.
| Evidence Dimension | Phenyl group attachment point (regiochemistry) |
|---|---|
| Target Compound Data | Phenyl at pyrrolidine 4-position; InChI Key LVXJYCSSZRZAES-UHFFFAOYSA-N; CAS 2034323-96-9 |
| Comparator Or Baseline | CAS 2034416-13-0: phenyl at oxadiazole 5-position; InChI Key VAAGZHBGLONVID-UHFFFAOYSA-N |
| Quantified Difference | Different regiochemistry; no quantitative biological comparison available for these specific compounds |
| Conditions | Structural identity verified by InChI Key and CAS registry |
Why This Matters
SAR evidence from the class shows that moving substituents between the pyrrolidine and oxadiazole rings can alter target potency by over 2-fold [1]; procurement of the wrong regioisomer risks invalid biological results.
- [1] Frejat, F.O.A.; et al. Novel 1,2,4-oxadiazole/pyrrolidine hybrids as DNA gyrase and topoisomerase IV inhibitors with potential antibacterial activity. Arab. J. Chem. 2022, 15(1), 103538. doi:10.1016/j.arabjc.2021.103538. View Source
